1,10-Phenanthroline-d8

Catalog No.
S1912457
CAS No.
90412-47-8
M.F
C12H8N2
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-d8

CAS Number

90412-47-8

Product Name

1,10-Phenanthroline-d8

IUPAC Name

2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline

Molecular Formula

C12H8N2

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

DGEZNRSVGBDHLK-PGRXLJNUSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Isomeric SMILES

[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H]

Metal-Organic Chemistry

Phend8 serves as a ligand in coordination chemistry, forming complexes with metal ions. The deuteration offers several advantages:

  • Reduced background noise: Deuterium nuclei (deuterons) have a spin of 1 compared to the spin of 1/2 for protons in regular 1,10-phenanthroline. This reduces signal overlap in nuclear magnetic resonance (NMR) spectroscopy, a key technique for studying the structure and dynamics of metal complexes [].
  • Isotopic labeling: Phend8 can be used as an isotopic label to differentiate between different environments within a molecule or track reaction pathways involving the ligand. This is particularly valuable for studying complex catalytic mechanisms [].

Here are some examples of Phend8's use in metal-organic chemistry:

  • Development of new catalysts: Phend8-metal complexes are being explored as catalysts for various organic transformations, including olefin metathesis and C-H activation reactions [, ].
  • Study of biomimetic processes: Phend8 can mimic the natural binding sites of metals in biological systems. This allows researchers to understand how enzymes function and develop new drugs that target specific metal-containing biomolecules [].

1,10-Phenanthroline-d8 is a deuterated derivative of 1,10-phenanthroline, a well-known chelating agent. Its chemical formula is C12H8N2C_{12}H_8N_2 with a molecular weight of approximately 196.3 g/mol. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium isotopes, enhancing its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy due to the distinct spectral characteristics of deuterium.

  • Chelation Reactions: It acts as a bidentate ligand, coordinating with metal ions such as iron(II) and copper(II), forming stable complexes. This property is crucial in various biochemical and analytical applications.
  • Oxidation Reactions: The compound can undergo oxidation to form various mono-N-oxides, which are characterized by their distinct electronic properties and reactivity .
  • Synthesis of Other Compounds: It has been utilized in the improved Skraup reaction to synthesize other phenanthroline derivatives, showcasing its versatility as a precursor in organic synthesis.

The synthesis of 1,10-Phenanthroline-d8 can be achieved through several methods:

  • Deuterated Starting Materials: Utilizing deuterated precursors in the traditional synthesis routes for 1,10-phenanthroline ensures the incorporation of deuterium into the final product.
  • Skraup Reaction: An improved Skraup reaction can be employed, where an aromatic amine is reacted with a carbonyl compound in the presence of an acid catalyst under controlled conditions.
  • Oxidative Methods: Oxidation of 1,10-phenanthroline can lead to the formation of mono-N-oxides, which can be further processed to yield 1,10-Phenanthroline-d8 .

1,10-Phenanthroline-d8 is utilized in various fields:

  • Analytical Chemistry: Its unique isotopic signature makes it useful in nuclear magnetic resonance spectroscopy for studying molecular structures and dynamics.
  • Biochemistry: As a metal chelator, it plays a role in enzyme inhibition studies and metal ion transport mechanisms.
  • Material Science: It is used in the development of sensors and catalysts due to its coordination properties with transition metals.

Studies involving 1,10-Phenanthroline-d8 often focus on its interactions with metal ions:

  • Metal Ion Binding Studies: Research has demonstrated how 1,10-Phenanthroline-d8 forms stable complexes with various transition metals. These interactions are critical for understanding its biological roles and applications in catalysis.
  • Spectroscopic Studies: The use of nuclear magnetic resonance spectroscopy allows researchers to investigate the dynamics of metal-ligand interactions involving 1,10-Phenanthroline-d8.

Several compounds share structural or functional similarities with 1,10-Phenanthroline-d8. Here are some notable examples:

CompoundStructural FeaturesUnique Characteristics
1,10-PhenanthrolineNon-deuterated formWidely used as a chelator and redox indicator
2,9-Dimethyl-1,10-phenanthrolineMethyl groups at positions 2 and 9Increased solubility and altered electronic properties
5-Nitro-1,10-phenanthrolineNitro group at position 5Exhibits antimicrobial activity
1,10-Phenanthroline-mono-N-oxideOxidized formDifferent reactivity due to N-oxide functionality

Uniqueness of 1,10-Phenanthroline-d8

The uniqueness of 1,10-Phenanthroline-d8 lies primarily in its isotopic labeling. This property enhances its performance in spectroscopic techniques and provides insights into molecular interactions that are not possible with non-deuterated analogs. Its ability to act as a chelator while being traceable via nuclear magnetic resonance spectroscopy makes it an invaluable tool in both research and industrial applications.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

1,10-Phenanthroline-d8

Dates

Modify: 2023-08-16

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